Technical Guide: Physicochemical Properties and Synthetic Strategy for 2-[3-(benzyloxy)phenyl]benzaldehyde
Technical Guide: Physicochemical Properties and Synthetic Strategy for 2-[3-(benzyloxy)phenyl]benzaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the known chemical and physical properties of 2-[3-(benzyloxy)phenyl]benzaldehyde. Due to the limited availability of experimental data for this specific compound, this guide also includes computed data for structurally similar molecules to offer valuable estimations for research and development purposes. Furthermore, a proposed synthetic protocol and characterization methodologies are detailed, drawing from established chemical literature for analogous compounds.
Core Physicochemical Properties
Direct experimental data for 2-[3-(benzyloxy)phenyl]benzaldehyde is scarce. The available information is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₂ | CymitQuimica[1] |
| Molecular Weight | 288.34 g/mol | CymitQuimica[1] |
| Purity | Min. 95% (for a previously available commercial product) | CymitQuimica[1] |
Estimated Properties from Structurally Related Compounds
To provide a more comprehensive profile, the following table presents computed physicochemical properties for structurally analogous benzaldehyde derivatives. These values can serve as useful approximations in the absence of direct experimental data for 2-[3-(benzyloxy)phenyl]benzaldehyde.
| Property | 2-(Benzyloxy)benzaldehyde | 3-Benzyloxybenzaldehyde | 2-(3-Phenylphenoxy)benzaldehyde |
| Molecular Formula | C₁₄H₁₂O₂[2] | C₁₄H₁₂O₂[3][4] | C₁₉H₁₄O₂[5] |
| Molecular Weight | 212.24 g/mol [2][3] | 212.24 g/mol [3][4] | 274.3 g/mol [5] |
| Melting Point | 48-49 °C[6] | 56-58 °C[3] | Not available |
| Boiling Point | 176-177 °C at 4 Torr[6] | Not available | Not available |
| XLogP3 | 3.2[2] | Not available | 4.5[5] |
| Hydrogen Bond Donor Count | 0[2] | 0 | 0[5] |
| Hydrogen Bond Acceptor Count | 2[2] | 2 | 2[5] |
| Rotatable Bond Count | 3[2] | 3 | 4[5] |
| Topological Polar Surface Area | 26.3 Ų[2] | 26.3 Ų | 26.3 Ų[5] |
Proposed Synthetic Route and Experimental Protocols
While a specific synthetic procedure for 2-[3-(benzyloxy)phenyl]benzaldehyde is not documented in the searched literature, a plausible approach is the Williamson ether synthesis, a common method for preparing ethers.[7] This would be followed by a Suzuki coupling reaction to introduce the second phenyl ring.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde (Intermediate)
This protocol is adapted from procedures for similar Williamson ether syntheses.[6][7]
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Dissolve 3-hydroxybenzaldehyde (1.0 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add benzyl bromide (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 70-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-[3-(benzyloxy)phenyl]benzaldehyde (Final Product)
This protocol is a general procedure for a Suzuki coupling reaction.
-
To a reaction vessel, add 2-bromo-3-(benzyloxy)benzaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base like sodium carbonate (2.0 eq.).
-
Add a solvent system, typically a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product.
Characterization Methods
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra of related compounds can be used as a reference for expected chemical shifts.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the aldehyde carbonyl stretch (around 1700 cm⁻¹) and the ether C-O stretch.[9]
Biological Activity and Signaling Pathways
There is currently no available information in the searched scientific literature regarding the biological activity or associated signaling pathways for 2-[3-(benzyloxy)phenyl]benzaldehyde. Further research, including in vitro and in vivo screening, would be necessary to elucidate any potential pharmacological effects.
Logical Relationship of Compounds
The following diagram illustrates the structural relationship between the target compound and the related molecules for which data has been presented.
Caption: Structural relationships between the target compound and its analogs.
Conclusion
This technical guide consolidates the limited available data for 2-[3-(benzyloxy)phenyl]benzaldehyde and provides estimated properties based on structurally similar compounds. A feasible synthetic route via Williamson ether synthesis and Suzuki coupling has been proposed, along with standard protocols for its execution and characterization. The absence of biological data highlights an opportunity for future investigation into the potential applications of this molecule in drug discovery and development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-(Benzyloxy)benzaldehyde | C14H12O2 | CID 344784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-苄氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzaldehyde, 3-(phenylmethoxy)- [webbook.nist.gov]
- 5. 2-(3-Phenylphenoxy)benzaldehyde | C19H14O2 | CID 54151672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives : Oriental Journal of Chemistry [orientjchem.org]
